2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile
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Overview
Description
2-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
1,2,3-Triazoles and their derivatives are prominent in medicinal chemistry due to their broad spectrum of biological activities. For instance, triazole derivatives have been synthesized and evaluated for their muscarinic activities, revealing that the linkage type between the azole moiety and the azabicyclic ring significantly influences their potency and efficacy as muscarinic ligands (Wadsworth et al., 1992). Furthermore, the synthesis of 1-sulfonyl-1,2,3-triazoles through copper-catalyzed azide-alkyne cycloaddition demonstrates their utility as stable precursors for reactive intermediates in synthetic chemistry, enabling the introduction of nitrogen atoms into various heterocycles (Zibinsky & Fokin, 2013).
Advanced Synthetic Applications
The transition-metal-catalyzed denitrogenative transformations of 1,2,3-triazoles have paved the way for synthesizing highly functionalized nitrogen-based heterocycles. These methodologies exploit the equilibrium between electron-deficient 1,2,3-triazoles and their ring-opened α-diazoimine tautomers to generate metallo azavinyl carbene intermediates, facilitating a variety of synthetic transformations including transannulations and cyclopropanations (Anbarasan et al., 2014).
Catalysis and Material Science
In material science and catalysis, 1,4-Diazabicyclo[2.2.2]octane-sulfonic acid immobilized on magnetic nanoparticles has been utilized as a novel and recyclable catalyst for the synthesis of 4-aryl-NH-1,2,3-triazoles, demonstrating the potential of triazole derivatives in sustainable chemistry and green synthesis processes (Jadidi Nejad et al., 2020).
Mechanism of Action
Target of Action
Similar compounds with a triazole moiety have been reported to interact with various enzymes . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
Compounds with a triazole moiety are known to interact with their targets through the n1 and n2 nitrogen atoms of the triazole ring . This interaction can lead to changes in the target’s function, which can have various downstream effects.
Pharmacokinetics
Similar compounds with a triazole moiety are known to possess drug-like properties . The impact on bioavailability would depend on these properties, including solubility, stability, and permeability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and reactivity could be affected by the pH of the environment . Additionally, the presence of other molecules could influence the compound’s absorption and distribution within the body.
Properties
IUPAC Name |
2-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c17-11-12-3-1-2-4-16(12)24(22,23)21-13-5-6-14(21)10-15(9-13)20-8-7-18-19-20/h1-4,7-8,13-15H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTTTYQHQUPQAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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